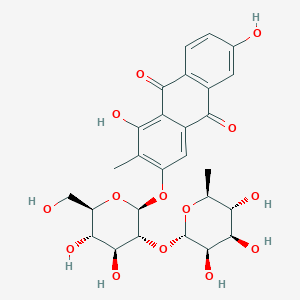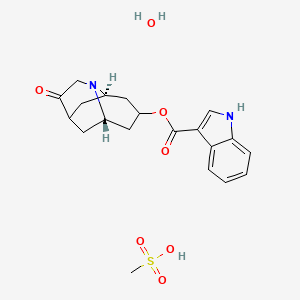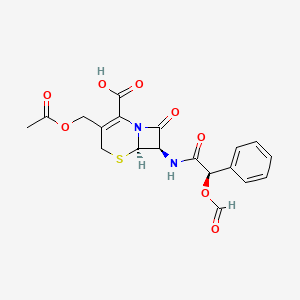
2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives can vary, but typically involves cyclization reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Similarly, the synthesis of other thiazole derivatives, such as 2-acetylfuro[2,3-a]carbazoles and benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles, involves starting from 1-hydroxycarbazole-2-carbaldehydes and reacting with chloroacetone or o-aminothiophenol . These methods indicate that the synthesis of thiazole derivatives is feasible with high yields under the right conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and MS spectra . Additionally, X-ray crystallography provides detailed insights into the molecular geometry, as seen in the study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one . The molecular geometry of these compounds can also be optimized using computational methods like density functional theory (DFT), which helps in understanding the electronic structure and reactivity .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, the Cornforth rearrangement is observed in the reaction of 1,2,3-thiadiazole-4-carbaldehyde with 3-aminobenzo-15-crown-5, leading to the formation of a triazole derivative . This indicates that thiazole compounds can participate in ring transformations and can be functionalized to yield new compounds with potentially useful properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized by spectroscopic techniques and thermal analysis methods such as TG/DTA . These analyses provide information on the stability and behavior of the compounds under various temperature conditions. The study of frontier molecular orbitals and molecular electrostatic potential also contributes to the understanding of the reactivity and interaction of these molecules with other substances .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- The compound was synthesized and analyzed for its molecular structure and interactions. Liang (2004) investigated a related compound, demonstrating weak C—H⋯N and C—H⋯O interactions in its molecular structure (Liang, 2004).
Anticancer and Antiviral Activities :
- Novel derivatives of this compound showed significant anticancer and antiviral activities. Lozynskyi et al. (2016) synthesized compounds with notable activity against leukemia and viruses like EBV and Hepatitis C (Lozynskyi et al., 2016).
Synthesis of Novel Derivatives for Biological Activities :
- Various derivatives of this compound have been synthesized and tested for their biological activities, such as antimicrobial and analgesic properties. This is illustrated in studies by Deshineni et al. (2020) and Abdel-Wahab et al. (2012), who explored the synthesis of derivatives with potential as anticancer, antibacterial, anti-inflammatory, and analgesic agents (Deshineni et al., 2020); (Abdel-Wahab et al., 2012).
Synthesis and Physicochemical Property Relationship :
- Tokárová and Biathová (2018) focused on the synthesis of bis(5,4-d)thiazoles, a class including the compound , to study the relationship between structure and physicochemical properties, highlighting the relevance in material chemistry (Tokárová & Biathová, 2018).
Antioxidant Studies :
- Nikhila et al. (2020) synthesized benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, including compounds related to 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde, and evaluated their antioxidant properties (Nikhila et al., 2020).
Application in Sensor Technology :
- Ganjali et al. (2007) explored the use of a related compound as a neutral ionophore in constructing a novel sensor, demonstrating its potential in analytical applications (Ganjali et al., 2007).
Exploration of Reactions for New Derivatives :
- Sinenko et al. (2016) investigated reactions of related carbaldehydes to produce new 1,3-thiazole derivatives, highlighting their potential as bioactive substances (Sinenko et al., 2016).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-4-8-5-16-11(12-8)7-1-2-9-10(3-7)15-6-14-9/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGUSPBBCYKJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679164 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885278-54-6 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030188.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030189.png)




![4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3030198.png)




![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)